N-CarbamoYl-Maleamic Acid N-CarbamoYl-Maleamic Acid
Brand Name: Vulcanchem
CAS No.: 15059-25-3
VCID: VC18955979
InChI: InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1+
SMILES:
Molecular Formula: C5H6N2O4
Molecular Weight: 158.11 g/mol

N-CarbamoYl-Maleamic Acid

CAS No.: 15059-25-3

Cat. No.: VC18955979

Molecular Formula: C5H6N2O4

Molecular Weight: 158.11 g/mol

* For research use only. Not for human or veterinary use.

N-CarbamoYl-Maleamic Acid - 15059-25-3

Specification

CAS No. 15059-25-3
Molecular Formula C5H6N2O4
Molecular Weight 158.11 g/mol
IUPAC Name (E)-4-(carbamoylamino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1+
Standard InChI Key GWGLGTKSTGSWGQ-OWOJBTEDSA-N
Isomeric SMILES C(=C/C(=O)O)\C(=O)NC(=O)N
Canonical SMILES C(=CC(=O)O)C(=O)NC(=O)N

Introduction

Chemical Identity and Structural Properties

N-Carbamoylmaleamic acid is a white crystalline solid with the systematic IUPAC name (Z)-4-(carbamoylamino)-4-oxobut-2-enoic acid. Its structure comprises a maleamic acid backbone substituted with a carbamoyl group at the nitrogen position, conferring both acidic and hydrogen-bonding capabilities. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC5H6N2O4\text{C}_5\text{H}_6\text{N}_2\text{O}_4
Molecular Weight158.11 g/mol
Melting Point156–159°C
DensityNot Available
Boiling PointNot Available
SolubilitySoluble in polar solvents (e.g., DMSO)

The compound’s planar geometry and conjugated system are critical for its reactivity in cycloaddition and polymerization reactions. The 1H^1\text{H} NMR spectrum (DMSO-d6d_6) reveals resonances at δ 12.8 (broad singlet, 1H), 10.4 (broad singlet, 1H), 7.6 (broad singlet, 1H), 7.3 (broad singlet, 1H), and 6.4 (singlet, 2H), consistent with the maleic acid moiety and carbamoyl protons .

Synthesis and Optimization

Conventional Synthesis

The industrial synthesis of N-carbamoylmaleamic acid involves a one-pot reaction between maleic anhydride and urea in acetic acid. A representative procedure from Cytec Technology Corp. (Patent EP925283) outlines:

  • Reactants: 500 g (5.1 mol) maleic anhydride, 300 g (5.0 mol) urea.

  • Solvent: 1000 mL acetic acid.

  • Conditions: Heating to 50°C for 12 hours.

  • Workup: Cooling, filtration, and washing with acetic acid.

This method yields 530 g (67%) of product initially, with additional precipitation from the mother liquor achieving near-quantitative yield . The reaction mechanism proceeds via nucleophilic attack of urea on maleic anhydride, followed by intramolecular cyclization (Figure 1).

Table 1: Synthesis Conditions and Yields

ParameterValue
Temperature50°C
Time12 hours
Yield (Initial)67%
Yield (Total)~100%

Process Optimization

A study comparing synthesis parameters for the related compound N-carboxymethyl maleamic acid (CAS 1880137) revealed that extended reaction times (>2 hours) or elevated temperatures (>50°C) reduce yields due to product solubility or decomposition . For N-carbamoylmaleamic acid, maintaining mild temperatures (50°C) and stoichiometric urea ratios is crucial for maximizing efficiency .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The 1H^1\text{H} NMR spectrum (DMSO-d6d_6) confirms the structure through the following assignments:

  • δ 12.8: Carboxylic acid proton (-COOH).

  • δ 10.4 and 7.6: Amide protons (-NH-CO-).

  • δ 6.4: Olefinic protons (C=C) .

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) exhibit characteristic bands at:

  • 3300–2500 cm1^{-1}: O-H and N-H stretches.

  • 1710 cm1^{-1}: C=O (carboxylic acid).

  • 1660 cm1^{-1}: C=O (amide).

  • 1600 cm1^{-1}: C=C stretch .

Applications and Derivatives

Industrial Applications

N-Carbamoylmaleamic acid is a precursor for:

  • Polymer Additives: Enhances thermal stability in resins.

  • Pharmaceuticals: Intermediate for antitumor agents (e.g., maleimide conjugates) .

  • Bioconjugation: Reacts with thiols via Michael addition for protein labeling .

Derivatives

The benzyl ester derivative (CAS 248.24 g/mol) has been characterized by FTIR, showing ester C=O stretches at 1740 cm1^{-1} and aromatic C-H bends at 700 cm1^{-1} .

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